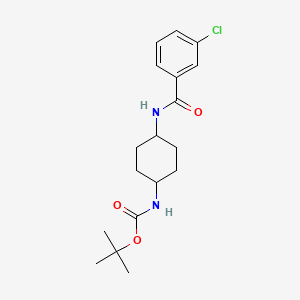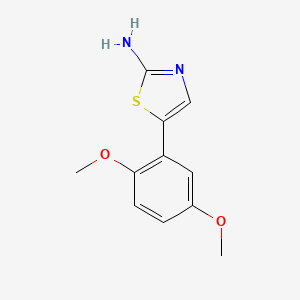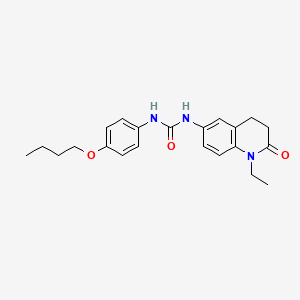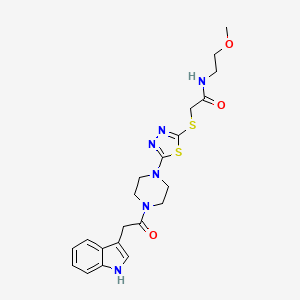![molecular formula C11H15N3O B2709326 N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2189894-71-9](/img/structure/B2709326.png)
N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide” is characterized by a pyrazole ring attached to a cyclopropyl group and an amide group. The pyrazole ring is a five-membered ring with two nitrogen atoms . The cyclopropyl group is a three-membered carbon ring . The amide group consists of a carbonyl group (C=O) and an amine group (NH2).Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, the cyclopropyl group, and the amide group each have distinct reactivity profiles. For example, the pyrazole ring might undergo reactions at the nitrogen atoms or the adjacent carbon atoms . The cyclopropyl group is known for its ring strain and can undergo ring-opening reactions . The amide group could participate in various reactions, such as hydrolysis or condensation.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide” would depend on its molecular structure. Some properties, such as solubility, melting point, and boiling point, could be predicted based on the functional groups present in the molecule.Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis.
Future Directions
properties
IUPAC Name |
N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-3-11(15)12-7-10-9(8-4-5-8)6-13-14(10)2/h3,6,8H,1,4-5,7H2,2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGMKEVSYWFXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)


![N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide](/img/structure/B2709249.png)


![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2709252.png)
![N'-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2709253.png)

![N-cyclopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2709258.png)



